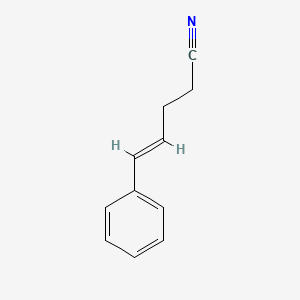

5-phenylpent-4-enenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-phenylpent-4-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6H2/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATNLSJFTSLOCB-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylpent-4-enenitrile typically involves the reaction of a phenyl-substituted alkene with a nitrile group. One common method is the hydrocyanation of phenyl-substituted alkenes under controlled conditions. This reaction often requires the presence of a catalyst, such as a transition metal complex, to facilitate the addition of the nitrile group to the alkene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalytic systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-phenylpent-4-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.

Reduction: Primary amines or other reduced forms of the nitrile group.

Substitution: Various substituted phenyl derivatives, depending on the substituent introduced.

Scientific Research Applications

Polymer Science

5-Phenylpent-4-enenitrile is primarily recognized for its role as a pyrolysis product in the analysis of polymers. Specifically, it serves as a characteristic pyrolyzate for acrylonitrile-butadiene-styrene copolymer (ABS) during pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) analyses. This application is crucial for identifying and quantifying microplastics in environmental samples.

Case Study: Microplastic Analysis

A study conducted using Py-GC/MS demonstrated that this compound could effectively identify ABS in complex matrices. The analysis revealed that this compound can be detected alongside other characteristic pyrolyzates, providing a reliable method for monitoring plastic pollution .

| Polymer | Characteristic Pyrolyzate | Quant Ion | Qual Ion |

|---|---|---|---|

| ABS | This compound | 170 | 91, 115, 118 |

| Nylon 6 | ɛ-Caprolactam | 113 | 30, 55, 85 |

| Nylon 6,6 | Cyclopentanone | 84 | 39, 55, 56 |

| PET | Benzophenone | 182 | 51, 77, 105 |

| PP | 2,4-Diemethyl-1-heptene | 126 | 43, 55, 70 |

| PS | Styrene trimer | 91 | 117, 207, 312 |

| PVC | Naphthalene | 128 | 102 |

Analytical Chemistry

In analytical chemistry, the compound is utilized as a reference standard for the identification of various polymers through thermal degradation processes. Its ability to yield distinct signals during mass spectrometric analysis enhances the accuracy of polymer characterization.

Application in Environmental Monitoring

The detection of microplastics in environmental samples has become increasingly important due to growing concerns about plastic pollution. The use of Py-GC/MS with compounds like this compound allows researchers to trace sources of plastic waste and assess environmental impacts effectively .

Nanotechnology

This compound has also found applications in nanotechnology, particularly in the synthesis of nanoparticles. Its reactivity allows it to participate in forming metal-polyphenol networks that are crucial for developing multifunctional nanomaterials.

Case Study: Polyphenol Nanoparticles

Research has shown that nanoparticles synthesized using phenolic compounds exhibit properties beneficial for biomedical applications such as drug delivery and bioimaging. The integration of compounds like this compound into these systems enhances their stability and functionality .

Mechanism of Action

The mechanism of action of 5-phenylpent-4-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact molecular pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pent-4-enenitrile (CAS 592-51-8)

- Molecular Formula : C5H7N

- Molecular Weight : 81.12 g/mol

- Key Differences :

Pent-3-enenitrile (CAS 4635-87-4)

- Molecular Formula : C5H7N

- Molecular Weight : 81.12 g/mol

- Key Differences :

Thio-Substituted Analogs (e.g., 2-((4-Chlorophenyl)thio)-3,3-dimethylpent-4-enenitrile)

- Molecular Formula : ~C13H14ClNS (estimated)

- Synthesis :

- Key Differences :

5-(Methylsulfanyl)pentanenitrile

- Molecular Formula : C6H9NS

- Molecular Weight : 127.21 g/mol

- Key Differences :

Research Findings and Reactivity Insights

- Synthetic Efficiency : Thio-substituted pent-4-enenitriles are synthesized with >90% yields using FeTPPCl and sodium nitrite, highlighting robust methodologies for functionalization .

- Electronic Effects : The phenyl group in this compound stabilizes intermediates in cycloaddition reactions, contrasting with the electron-deficient nature of thioether analogs.

- Safety Profile : Nitriles generally pose inhalation and dermal hazards, as seen in pent-3-enenitrile’s safety data .

Biological Activity

5-Phenylpent-4-enenitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical formula and structural features, which include a phenyl group and a nitrile functional group. The compound's structure plays a crucial role in its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed inhibitory effects on cancer cell proliferation. For instance, certain synthesized analogs were tested against various cancer cell lines, revealing IC50 values in the micromolar range, suggesting potent activity against cancer cells.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| 5-(4-Methoxyphenyl)pent-4-enenitrile | HeLa (Cervical) | 8.3 | Inhibition of cell cycle progression |

| 5-(2-Chlorophenyl)pent-4-enenitrile | A549 (Lung) | 15.0 | Disruption of mitochondrial function |

This table summarizes the anticancer activity observed in different cell lines, highlighting the potential for further development into therapeutic agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. Studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

Case Studies and Research Findings

Case Study: Synthesis and Biological Evaluation

A notable study involved the synthesis of various derivatives of this compound through a multi-step process involving condensation reactions. The synthesized compounds were then evaluated for their biological activities using standardized assays.

The findings revealed that specific modifications to the phenyl group significantly enhanced both anticancer and antimicrobial activities. For instance, the introduction of electron-donating groups on the phenyl ring was correlated with increased potency against cancer cells.

Q & A

Q. What are the recommended methods for synthesizing 5-phenylpent-4-enenitrile, and how can reaction conditions be optimized?

Synthesis of this compound typically involves cyanoalkylation or conjugate addition reactions. For optimization, systematically vary parameters such as temperature (e.g., 25–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% palladium complexes). Use Design of Experiments (DoE) to identify statistically significant factors affecting yield and purity. Monitor reaction progress via TLC or GC-MS, and characterize the product using H/C NMR and IR spectroscopy to confirm the nitrile group (C≡N stretch at ~2200 cm) .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation in a non-polar solvent (e.g., hexane). Use SHELX programs (SHELXT for structure solution and SHELXL for refinement) to process diffraction data. Validate the structure using R-factor metrics (<5% for high-quality data) and check for disorders or twinning using PLATON .

Q. What safety precautions are critical when handling nitrile derivatives like this compound?

While specific safety data for this compound are limited, analogous nitriles (e.g., pent-3-enenitrile) require strict precautions:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- In case of skin contact, wash with soap/water immediately.

- Store at -20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

Contradictions often arise from impurities or solvent effects. For example, unexpected H NMR peaks may stem from residual starting materials. Purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-analyze. Cross-validate using hyphenated techniques like LC-NMR or high-resolution MS. For computational validation, compare experimental spectra with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA) .

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

Employ asymmetric catalysis, such as chiral Lewis acids (e.g., Jacobsen’s Mn-salen complexes) or organocatalysts (e.g., proline derivatives). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For mechanistic insights, perform kinetic studies and DFT modeling to identify transition states and stereochemical control points .

Q. How does the electronic nature of the phenyl group influence the reactivity of this compound in Diels-Alder reactions?

The electron-withdrawing nitrile group activates the α,β-unsaturated system for cycloaddition. Substitute the phenyl ring with electron-donating (e.g., -OMe) or withdrawing (e.g., -NO) groups to modulate reactivity. Use Hammett plots to correlate substituent effects with reaction rates. Characterize adducts via H NMR coupling constants and X-ray crystallography .

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target proteins (e.g., kinases). Validate predictions with in vitro assays (e.g., enzyme inhibition). Apply QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity. Cross-reference PubChem bioassay data for structurally related nitriles .

Q. How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) elucidate the metabolic fate of this compound in vitro?

Synthesize C-labeled nitriles via KCN in substitution reactions. Incubate with liver microsomes and track metabolites using LC-MS/MS. Identify hydrolysis products (e.g., carboxylic acids) or glutathione adducts. Compare fragmentation patterns with unlabeled controls to confirm metabolic pathways .

Methodological Guidelines

- Experimental Design : Use factorial designs to optimize multi-variable systems (e.g., solvent, catalyst, temperature) .

- Data Validation : Apply Grubbs’ test to identify outliers in replicate analyses .

- Ethical Compliance : Adhere to institutional safety protocols and document all hazard assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.